molecular formula C9H8FN B1274401 2-(4-Fluoro-2-methylphenyl)acetonitrile CAS No. 80141-93-1

2-(4-Fluoro-2-methylphenyl)acetonitrile

Cat. No.: B1274401
CAS No.: 80141-93-1
M. Wt: 149.16 g/mol
InChI Key: VHULROKXGBQUDA-UHFFFAOYSA-N
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Description

It features a phenyl ring substituted with a fluorine atom at the para-position and a methyl group at the ortho-position, linked to an acetonitrile moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive nitrile group and electron-deficient aromatic system.

Synthesis typically involves nucleophilic substitution or cyanation reactions. For example, describes its use as a precursor in dimethylation procedures, yielding derivatives like 2-(4-fluoro-2-methylphenyl)-2-methylpropanenitrile in 81% efficiency.

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHULROKXGBQUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397584
Record name 2-(4-fluoro-2-methylphenyl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80141-93-1
Record name 4-Fluoro-2-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80141-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluoro-2-methylphenyl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluoro-2-methylphenyl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)acetonitrile typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to be utilized in developing drugs with specific therapeutic effects.

Key Applications :

  • Anti-inflammatory Drugs : It is used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are essential for treating pain and inflammation.
  • Analgesics : The compound has been explored for its potential in developing analgesic medications.

Case Study : Research has demonstrated that derivatives of 2-(4-Fluoro-2-methylphenyl)acetonitrile exhibit significant activity against inflammatory pathways, suggesting their utility in formulating new anti-inflammatory therapies.

Material Science

Overview : In material science, this compound is employed to enhance the properties of polymers and resins.

Key Applications :

  • Specialty Polymers : It contributes to the synthesis of polymers with improved thermal stability and chemical resistance.
  • Coatings and Adhesives : The compound's properties make it suitable for use in coatings that require durability under harsh conditions.

Agricultural Chemicals

Overview : The compound plays a role in the synthesis of agrochemicals, which are vital for enhancing agricultural productivity.

Key Applications :

  • Pesticides and Herbicides : It is utilized in developing effective pesticides and herbicides that help manage pests and weeds effectively.

Analytical Chemistry

Overview : In analytical chemistry, this compound is used as a standard reference material.

Key Applications :

  • Chromatographic Techniques : It aids in the accurate quantification of similar compounds within complex mixtures, enhancing the reliability of analytical results.

Biochemical Research

Overview : The compound is significant in biochemical studies, particularly those focusing on enzyme inhibition.

Key Applications :

  • Enzyme Inhibition Studies : Research has shown that it can inhibit specific enzymes, providing insights into potential therapeutic targets for various diseases.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-(4-Fluorophenyl)acetonitrileFluorinated phenyl groupAnti-inflammatory activity
2-MethylphenylacetonitrileMethyl substitutionVarying degrees of activity
4-Fluoro-Nicotinic AcidFluorinated at para positionEnhanced receptor binding affinity

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluoro and methyl groups can affect its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in and enhance electrophilicity, facilitating nucleophilic aromatic substitution. In contrast, methoxy (-OCH₃) in acts as an electron-donating group, reducing reactivity toward electrophiles.

Physicochemical Properties

  • Solubility: Fluorinated derivatives (e.g., ) exhibit lower polarity compared to hydroxyl- or amino-substituted analogs, enhancing solubility in organic solvents like CH₂Cl₂ ().
  • Thermal Stability: Nitro-substituted derivatives () may exhibit lower thermal stability due to the labile NO₂ group.

Biological Activity

2-(4-Fluoro-2-methylphenyl)acetonitrile is an aromatic compound that has garnered attention due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FN, with a molecular weight of approximately 165.19 g/mol. The structure features a fluorinated aromatic ring and a nitrile functional group, which may contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Preliminary studies indicate that compounds with similar structures exhibit affinity for various receptors, including serotonin and dopamine receptors. This suggests potential applications in neuropharmacology.
  • Enzyme Inhibition : The nitrile group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering biochemical processes.

Pharmacological Effects

Research into the pharmacological effects of this compound has revealed several noteworthy findings:

  • Anticancer Activity : Some studies have explored the compound's potential as an anticancer agent. For instance, related compounds have shown significant cytotoxicity against cancer cell lines, indicating that this compound might also possess similar properties.
CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (breast cancer)0.095
Compound BHs578T (triple-negative breast cancer)0.033
  • Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for treating mood disorders or neurodegenerative diseases. Research on related fluorinated compounds has indicated their role in enhancing serotonin receptor signaling .

Case Studies

  • Anticancer Efficacy : In a study examining the cytotoxic effects of various nitriles on cancer cell lines, derivatives similar to this compound demonstrated potent inhibitory effects on cell proliferation, suggesting that further exploration into this compound could yield promising anticancer agents .
  • Neurotransmitter Modulation : A recent investigation into fluorinated compounds found that they could enhance receptor binding affinity and efficacy at serotonin receptors. This finding points towards the potential use of this compound in developing treatments for psychiatric disorders .

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